molecular formula C16H18FNO2 B2848724 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2320924-17-0

2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No.: B2848724
CAS No.: 2320924-17-0
M. Wt: 275.323
InChI Key: CMEGKYPDHAQFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)ethan-1-one is a complex organic compound that features a fluorophenoxy group and a bicyclic azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the Azabicyclo Octane Core: The azabicyclo octane core can be synthesized through a series of cyclization reactions starting from a suitable precursor, such as a bicyclic ketone.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the azabicyclo octane core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the azabicyclo octane core.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its fluorophenoxy group can be used as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the azabicyclo octane core can mimic the structure of natural ligands, allowing it to modulate the activity of enzymes or receptors. This dual interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
  • 2-(4-bromophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Uniqueness

Compared to its analogs, 2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one offers unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-11-8-13-4-5-14(9-11)18(13)16(19)10-20-15-6-2-12(17)3-7-15/h2-3,6-7,13-14H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEGKYPDHAQFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.